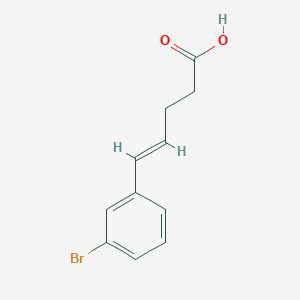

(E)-5-(3-bromophenyl)pent-4-enoic Acid

Description

(E)-5-(3-Bromophenyl)pent-4-enoic acid is a brominated unsaturated carboxylic acid characterized by an (E)-configured double bond at the 4-position of the pentenoic acid backbone and a 3-bromophenyl substituent. These compounds are typically synthesized via copper-catalyzed radical oxyfunctionalization or literature-based procedures for enantiomerically pure lactone precursors.

Properties

IUPAC Name |

(E)-5-(3-bromophenyl)pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h1,3-6,8H,2,7H2,(H,13,14)/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLCKFKZMMZHOR-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-bromophenyl)pent-4-enoic Acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and pent-4-enoic acid.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for the continuous production of the compound, reducing the time and cost associated with batch processing.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-bromophenyl)pent-4-enoic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-5-(3-bromophenyl)pent-4-enoic Acid has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-5-(3-bromophenyl)pent-4-enoic Acid involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Meta vs. Para Bromination: The 3-bromophenyl substituent in the target compound contrasts with para-substituted analogs like 4-(4-bromophenyl)pent-4-enoic acid (2b) . For example, highlights that a 3-bromophenyl group in [5-(3-bromophenyl)-2-furyl]-methylene-hydrazide enhances selectivity as an FPR2 agonist compared to trifluoromethyl-substituted analogs . This suggests meta-bromination may enhance bioactivity in certain scaffolds.

Functional Group Modifications

- Carboxylic Acid vs. Hydrazide/Enone Derivatives: The pent-4-enoic acid backbone differentiates the target compound from hydrazide derivatives like [5-(3-bromophenyl)-2-furyl]-methylene-hydrazide () and enones like C3 (). The carboxylic acid group enables salt formation or conjugation, influencing solubility and pharmacokinetics. Biological Activity: Hydrazide derivatives in induce TNFα production and chemotaxis in macrophages via FPR2 agonism , while enones in target cancer cell lines . The pentenoic acid core may offer distinct metabolic stability or binding modes.

- Oxygenated vs.

Data Tables

Table 2: Physical Properties of Selected Analogs

Biological Activity

(E)-5-(3-bromophenyl)pent-4-enoic acid, a compound with notable structural characteristics, has garnered attention for its biological activities. This article explores its potential biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pentenoic acid backbone with a bromophenyl substituent. Its structure can be represented as follows:

This structure contributes to its interaction with biological systems, particularly in the context of enzyme inhibition and antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various compounds, it demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported at concentrations ranging from 6.50 mg/mL to 12.50 mg/mL , indicating its potential as an antibacterial agent .

Anticancer Properties

The compound also shows promise in anticancer applications. In vitro studies have revealed that it induces cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be 18.76 ± 0.62 µg/mL for MCF-7 and 226 µg/mL for HeLa cells, suggesting a selective toxicity towards cancerous cells while sparing healthy cells .

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation. For instance, it exhibits moderate acetylcholinesterase inhibition with an IC50 of 115.63 ± 1.16 µg/mL , which could contribute to its overall bioactivity .

- Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties may play a role in its anticancer effects by modulating oxidative stress within cells, thereby influencing cell survival and apoptosis pathways.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various compounds, including this compound. The results indicated that this compound exhibited substantial antibacterial activity against resistant strains of Staphylococcus aureus, with effective concentrations significantly lower than those required for traditional antibiotics .

Study 2: Anticancer Activity

In another investigation focused on the anticancer properties, this compound was tested against multiple cancer cell lines. The study highlighted its ability to induce apoptosis in MCF-7 cells through caspase activation pathways, supporting its potential as a therapeutic agent in breast cancer treatment .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antibacterial Activity (MIC) | Anticancer Activity (IC50 MCF-7) | Enzyme Inhibition (IC50) |

|---|---|---|---|

| This compound | 6.50 mg/mL | 18.76 ± 0.62 µg/mL | 115.63 ± 1.16 µg/mL |

| Ferulic Acid | 10 mg/mL | 25 µg/mL | 130 µg/mL |

| Quercetin | 8 mg/mL | 20 µg/mL | 150 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.